(4R)-4-Methyl-D-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Methyl-D-glutamic acid is a chiral derivative of glutamic acid, an important amino acid in the human body This compound is characterized by the presence of a methyl group at the fourth carbon position, which distinguishes it from the standard glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-D-glutamic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 4-methyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes. These enzymes are designed to selectively catalyze the conversion of substrates to the desired chiral product. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methyl-D-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.
Scientific Research Applications
(4R)-4-Methyl-D-glutamic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in neurotransmission and as a potential modulator of glutamate receptors.
Medicine: Research is ongoing to explore its therapeutic potential in neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of (4R)-4-Methyl-D-glutamic acid involves its interaction with specific molecular targets, such as glutamate receptors in the nervous system. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: The parent compound, lacking the methyl group at the fourth position.
(4S)-4-Methyl-D-glutamic acid: The stereoisomer with the opposite configuration at the fourth carbon.
4-Methyl-L-glutamic acid: The enantiomer of (4R)-4-Methyl-D-glutamic acid.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Its ability to selectively interact with certain receptors and enzymes makes it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
97550-63-5 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R,4R)-2-amino-4-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChI Key |
KRKRAOXTGDJWNI-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.